4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide
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Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 3-benzyl-4-oxo-1,3-thiazolidine-2-thione with 3-(methylsulfanyl)aniline under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The benzyl and benzamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzyl and benzamide groups can also interact with proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone ring structure and have similar chemical properties.
N-benzylbenzamide derivatives: These compounds share the benzamide moiety and have similar biological activities.
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide is unique due to the combination of the thiazolidinone ring, benzyl group, and benzamide moiety, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C24H22N2O2S2 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C24H22N2O2S2/c1-29-21-9-5-8-20(14-21)25-23(28)18-10-12-19(13-11-18)24-26(22(27)16-30-24)15-17-6-3-2-4-7-17/h2-14,24H,15-16H2,1H3,(H,25,28) |
InChI Key |
RGDVAXLIEUCWQH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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